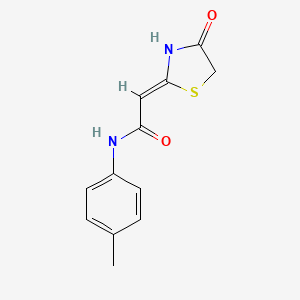

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide

Description

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a thiazolidinone derivative featuring a 4-methylphenyl substituent on the acetamide moiety and a conjugated 4-oxo-thiazolidin-2-ylidene ring. For instance, a structurally related analog, H3 (N-(4-methylphenyl)-2-{5-[(3-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene}acetamide), was identified via AI-driven screening as a potent reactivator of the p53-Y220C mutant, demonstrating anti-tumor efficacy in preclinical models . The compound is commercially available for research purposes, underscoring its relevance in medicinal chemistry .

Properties

IUPAC Name |

(2Z)-N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-2-4-9(5-3-8)13-10(15)6-12-14-11(16)7-17-12/h2-6H,7H2,1H3,(H,13,15)(H,14,16)/b12-6- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXAMSUVGWUBBP-SDQBBNPISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C=C2NC(=O)CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)/C=C\2/NC(=O)CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the desired thiazolidinone compound. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclization Reactions

The thiazolidinone ring is frequently synthesized via cyclization between N-substituted hydrazides and mercaptoacetic acid. This method enables structural diversification by varying substituents on the aromatic ring or modifying the thiazolidinone backbone.

-

Reactants : N-substituted hydrazide derivatives, mercaptoacetic acid

-

Solvent : 1,4-dioxane

-

Conditions : Room temperature, 6-hour stirring

-

Yield : 69–87% (dependent on substituents)

| Starting Material | Product Substituents | Yield |

|---|---|---|

| 4-Methylphenylacetyl chloride | N-(4-methylphenyl)acetamide | 81% |

| 3-Nitrophenylacetyl chloride | N-(3-nitrophenyl)acetamide | 69% |

This reaction is pivotal for synthesizing analogs with enhanced bioactivity, such as antiproliferative agents targeting renal adenocarcinoma cells .

Nucleophilic Addition at the C=N Bond

The electron-deficient imine (C=N) in the thiazolidinone ring undergoes nucleophilic addition, forming derivatives with amines, hydrazines, or thiols.

-

Reactants : Hydrazine hydrate

-

Conditions : Ethanol, reflux

-

Product : Hydrazone derivatives via addition at the C=N site

-

Application : Intermediate for antimicrobial agents (e.g., derivatives active against Escherichia coli and Klebsiella pneumoniae)

Substitution Reactions

The acetamide group participates in alkylation and acylation, enabling further functionalization:

Acylation ( ):

-

Reagent : Acetyl chloride

-

Conditions : Dichloromethane, base catalyst (e.g., triethylamine)

-

Product : N-acetylated derivatives with improved lipophilicity

Alkylation ( ):

-

Reagent : Methyl iodide

-

Conditions : DMF, potassium carbonate

-

Product : N-methylacetamide analogs for structure-activity studies

Oxidation Reactions

The sulfur atom in the thiazolidinone ring oxidizes to sulfoxide or sulfone derivatives under controlled conditions:

-

Reagent : Hydrogen peroxide (30%)

-

Conditions : Acetic acid, 60°C

-

Product : Sulfoxide (single oxidation) or sulfone (double oxidation)

Hydrolysis Reactions

The acetamide group hydrolyzes to carboxylic acid under acidic or basic conditions:

Acid-catalyzed hydrolysis ():

-

Reagent : HCl (6M)

-

Conditions : Reflux, 4 hours

-

Product : 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetic acid

Base-catalyzed hydrolysis ():

-

Reagent : NaOH (2M)

-

Conditions : Ethanol/water, 80°C

-

Product : Sodium salt of the carboxylic acid

Condensation Reactions

The compound forms Schiff bases via condensation with aldehydes or ketones, expanding its utility in heterocyclic chemistry:

-

Reactant : Benzaldehyde

-

Conditions : Ethanol, catalytic acetic acid

-

Product : Benzylidene derivative with a new imine bond

Interaction with Biological Targets

While not a traditional chemical reaction, the compound’s reactivity underpins its bioactivity:

-

Antifungal activity : Inhibits enzymes involved in fungal cell wall synthesis (EC50: 12–45 µM against Alternaria solani).

-

Anticancer activity : Induces G1 cell cycle arrest in renal adenocarcinoma cells (IC50: 2.67 mM) .

Comparative Reactivity Table

Scientific Research Applications

Based on the search results, a comprehensive profile of the applications of N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is difficult to assemble, due to the limited information in the search results. However, the information that is available does suggest some applications in antimicrobial and anticancer research .

Basic Information

- IUPAC Name The IUPAC name for the related compound CID 136219134 is 2-[4-(4-methylphenyl)-2-[(E)-(4-oxo-1,3-thiazolidin-2-ylidene)methyl]-1,3-thiazol-5-yl]acetic acid .

- Molecular Formula The molecular formula for this compound is C12H12N2O2S .

- Molecular Weight The molecular weight is 248.3 g/mol .

Applications and Research

- Antimicrobial and Anticancer Agent Research Some thiazole derivatives, related to the query compound, have been studied for their potential as antimicrobial and antiproliferative agents. Specifically, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and evaluated for in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, as well as anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) .

- Antitumor Activity Research into 2-aryl-4-thiazolidinones has shown some compounds to have significant antitumor activity against different cancer cell lines .

- Molecular Docking Studies Molecular docking studies have been conducted to explore the binding modes of active compounds with receptors, providing insights into their mechanisms of action .

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Thiazolidinone Derivatives

Substituent Effects on Activity

- Electron-withdrawing groups (e.g., Cl, CN): Chloro and cyano substituents, as in Compound 9(XIX), enhance COX-2 inhibition, likely due to increased electrophilicity and binding affinity .

- Electron-donating groups (e.g., methyl, methoxy) : The 4-methylphenyl group in the target compound may improve lipophilicity, facilitating cellular uptake, while methoxy groups (e.g., in ) could modulate solubility or metabolic stability.

- Aromatic extensions : Bulky groups like naphthalene (e.g., in ) or styryl (e.g., ) may enhance target engagement but reduce bioavailability.

Mechanistic Diversity

- Anticancer activity: The target compound’s analog H3 acts via p53-Y220C reactivation, a mechanism distinct from general cytotoxicity observed in other thiazolidinones (e.g., ) .

- Enzyme inhibition : COX-2 inhibition by Compound 9(XIX) highlights the scaffold’s adaptability to enzyme targets, dependent on substituent positioning .

Biological Activity

N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of its biological activity, supported by research findings and data.

Chemical Structure and Properties

- Chemical Formula : C12H12N2O2S

- Molecular Weight : 248.3 g/mol

- CAS Number : 730951-05-0

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of the methylphenyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study evaluating a series of thiazolidinone derivatives found that many displayed potent activity against various bacterial and fungal strains.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Compounds demonstrated MIC values ranging from 10.7 to 21.4 μmol/mL against selected pathogens, indicating significant antimicrobial potential .

- Minimum Bactericidal Concentration (MBC) : The MBC values were similarly promising, suggesting that these compounds not only inhibit growth but also kill bacteria .

- Fungal Activity : Specific derivatives showed high antifungal activity against phytopathogenic fungi, with EC50 values as low as 0.85 µg/mL against Alternaria solani and Phoma lingam .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the thiazolidinone ring and the substituents on the phenyl group can significantly impact its efficacy.

SAR Insights:

- The presence of electron-donating groups like methyl on the phenyl ring has been correlated with enhanced activity.

- Variations in the thiazolidinone structure can lead to different biological profiles, emphasizing the need for further exploration of analogs .

Case Studies

Several studies have focused on the biological evaluation of thiazolidinone derivatives:

- Antimicrobial Evaluation : A comprehensive study assessed various thiazolidinone compounds for their antimicrobial properties, highlighting that modifications in the side chains led to improved activity against resistant strains .

- Fungicidal Activity : A recent investigation into eight synthesized compounds based on the thiazolidinone scaffold revealed promising fungicidal effects, with one compound achieving an EC50 of 0.85 µg/mL against A. solani .

Summary of Biological Activity

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide?

The compound is synthesized via a one-pot alkylation reaction of thiazolidine intermediates. For example, reacting (2Z)-N-(2-methylphenyl)-2-(4-oxo-1,3-thiazolidin-2-ylidene)acetamide precursors with aromatic aldehydes or alkyl halides in dimethylformamide (DMF) under basic conditions (e.g., K₂CO₃) yields derivatives. Characterization involves IR, ¹H/¹³C NMR, and mass spectrometry to confirm regioselectivity and purity .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is critical. Parameters such as anisotropic displacement ellipsoids, bond angles, and torsion angles are analyzed. WinGX or ORTEP for Windows can visualize thermal ellipsoids and molecular packing, ensuring accurate stereochemical assignments .

Q. What in vitro biological assays demonstrate its antifungal activity?

Antifungal activity is evaluated using microdilution assays against phytopathogens like Alternaria solani and Plasmodiophora lingam. EC₅₀ values (e.g., 1–2 µg/mL for compound 4e) are compared to commercial fungicides. Activity correlates with the electron-withdrawing substituents on the thiazolidinone ring .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern its antimicrobial potency?

SAR studies reveal that substituting the 4-methylphenyl group with electron-deficient aryl rings (e.g., 4-fluorophenyl) enhances antifungal activity. Conversely, bulky substituents reduce membrane permeability. Computational docking (e.g., AutoDock Vina) identifies hydrogen bonding with fungal CYP51 or chitin synthase as key interactions .

Q. How can mechanistic studies elucidate its mode of action against fungal targets?

Proteomic profiling (e.g., 2D gel electrophoresis) and enzyme inhibition assays (e.g., β-1,3-glucan synthase) are used. For example, time-kill curves and ROS generation assays differentiate fungicidal vs. fungistatic effects. Transcriptomic analysis (RNA-seq) of treated Candida albicans reveals upregulated stress-response genes .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

Reverse-phase HPLC with UV detection (λ = 254 nm) is standard, but matrix effects in plant tissues require SPE cleanup. LC-MS/MS using a C18 column and ESI+ ionization improves sensitivity (LOQ < 10 ng/mL). Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours .

Q. How do toxicity and selectivity profiles impact its therapeutic potential?

In vitro cytotoxicity (e.g., MTT assay on mammalian Vero cells) and hemolytic activity (RBC lysis) are assessed. Selective indices (SI = IC₅₀ mammalian cells / EC₅₀ fungal cells) >10 indicate favorable profiles. In vivo toxicity in Galleria mellonella larvae models precedes mammalian studies .

Q. What strategies resolve contradictions in activity data across studies?

Discrepancies in MIC values often stem from assay conditions (e.g., broth vs. agar dilution). Cross-study validation using CLSI/FDA guidelines and standardized inoculum sizes (e.g., 1–5 × 10⁵ CFU/mL) improves reproducibility. Meta-analyses of substituent effects (e.g., Hammett σ values) clarify trends .

Q. Can computational methods predict its metabolic fate or degradation pathways?

Density functional theory (DFT) predicts oxidative metabolism at the thiazolidinone ring (e.g., CYP3A4-mediated hydroxylation). Molecular dynamics simulations (AMBER) model hydrolysis in acidic environments, revealing acetamide cleavage as a primary degradation pathway .

Methodological Recommendations

- Synthetic Optimization : Use TLC (silica gel 60 F₂₅₄) with ethyl acetate/hexane (3:7) to monitor reaction progress .

- Crystallography : Refine SHELXL parameters (e.g., R1 < 0.05) with TWINABS for twinned crystals .

- Bioassays : Include positive controls (e.g., fluconazole) and solvent controls (DMSO <1% v/v) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.